molecular formula C19H21NO6 B3020380 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 1090633-26-3

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Cat. No.: B3020380
CAS No.: 1090633-26-3
M. Wt: 359.378
InChI Key: QGRXYTOIHMWLLA-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes both formyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-formylphenol, which is then reacted with 3,4,5-trimethoxybenzylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to the presence of both formyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-16-8-14(9-17(24-2)19(16)25-3)10-20-18(22)12-26-15-6-4-13(11-21)5-7-15/h4-9,11H,10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXYTOIHMWLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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